molecular formula C8H10Cl2N2S B1676775 Carbamimidothioic acid, (4-chlorophenyl)methyl ester, monohydrochloride CAS No. 544-47-8

Carbamimidothioic acid, (4-chlorophenyl)methyl ester, monohydrochloride

Cat. No. B1676775
CAS RN: 544-47-8
M. Wt: 237.15 g/mol
InChI Key: QAVHMIYSTFZJAU-UHFFFAOYSA-N
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Description

Carbamimidothioic acid, (4-chlorophenyl)methyl ester, monohydrochloride, also known as 4-Chlorobenzyl carbamimidothioate hydrochloride, is an inhibitor of MreB polymerization . It destroys the MreB cytoskeleton and has anti-proliferation effects .


Molecular Structure Analysis

The molecular formula of this compound is C8H8ClNO2 . The IUPAC Standard InChI is InChI=1S/C8H8ClNO2/c1-12-8(11)10-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11) .

Scientific Research Applications

Antimicrobial Applications

Carbamimidothioic acid phenylmethyl ester salts and their derivatives have been investigated for their antimicrobial properties. A study synthesized a series of these compounds, finding significant inhibitory action against various strains of Gram-positive and Gram-negative bacteria, as well as fungi. This suggests potential applications in developing new antimicrobial agents, with the (3,4,5-trichlorophenyl) methyl ester chloride of carbamimidothioic acid showing particularly promising results (Tait et al., 1990).

Photocatalytic Degradation

The photocatalytic degradation of pollutants has been studied using compounds related to carbamimidothioic acid, such as chlorophenols, in the presence of TiO2 under UV light. These studies contribute to understanding how carbamimidothioic acid derivatives might interact in photocatalytic processes for environmental decontamination (Cunningham & Sedlák, 1996).

Organic Electronics and Solar Cells

Research into organic electronics has explored the modification of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) using halobenzoic acids, including 4-chlorobenzoic acid. This modification significantly improves the conductivity of PEDOT:PSS, suggesting applications in high-efficiency, ITO-free organic solar cells and potentially involving carbamimidothioic acid derivatives for similar enhancements (Tan et al., 2016).

Insecticidal Activity

Investigations into the insecticidal activity of carbamoylated and acylated pyrazolines, including derivatives of carbamimidothioic acid, have shown significant activity against various insect pests. This research provides insights into the potential use of carbamimidothioic acid derivatives in developing new insecticides (Hasan et al., 1996).

Catalysis and Chemical Synthesis

Carbamimidothioic acid derivatives have been utilized in catalytic processes and chemical synthesis, demonstrating their versatility in organic chemistry. For instance, the electrocatalytic carboxylation of aromatic ketones with carbon dioxide has been explored using ionic liquids, highlighting the potential role of carbamimidothioic acid derivatives in facilitating such reactions (Feng et al., 2011).

properties

IUPAC Name

(4-chlorophenyl)methyl carbamimidothioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2S.ClH/c9-7-3-1-6(2-4-7)5-12-8(10)11;/h1-4H,5H2,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVHMIYSTFZJAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC(=N)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060270
Record name Carbamimidothioic acid, (4-chlorophenyl)methyl ester, monohydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbamimidothioic acid, (4-chlorophenyl)methyl ester, monohydrochloride

CAS RN

544-47-8
Record name Carbamimidothioic acid, (4-chlorophenyl)methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Chlorobenzylpseudothiuronium chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamimidothioic acid, (4-chlorophenyl)methyl ester, hydrochloride (1:1)
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Record name Carbamimidothioic acid, (4-chlorophenyl)methyl ester, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(p-chlorobenzyl)isothiouronium chloride
Source European Chemicals Agency (ECHA)
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Record name P-CHLOROBENZYLPSEUDOTHIURONIUM CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Carbamimidothioic acid, (4-chlorophenyl)methyl ester, monohydrochloride
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Carbamimidothioic acid, (4-chlorophenyl)methyl ester, monohydrochloride
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